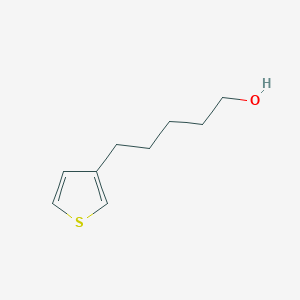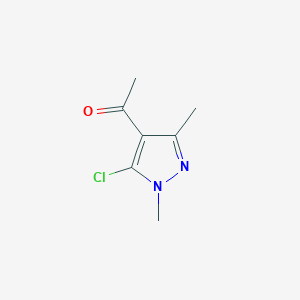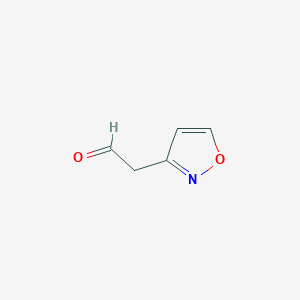
2-(Isoxazol-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-oxazol-3-yl)acetaldehyde is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-3-yl)acetaldehyde typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for 2-(1,2-oxazol-3-yl)acetaldehyde are not widely documented. the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been explored for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-oxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), DBU, bromotrichloromethane.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2-oxazol-3-yl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,2-oxazol-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound of the oxazole family, with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Benzoxazole: Contains a fused benzene ring, offering different chemical and biological properties.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Uniqueness
2-(1,2-oxazol-3-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .
Eigenschaften
Molekularformel |
C5H5NO2 |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
2-(1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2 |
InChI-Schlüssel |
DBKBDWSMTFTWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



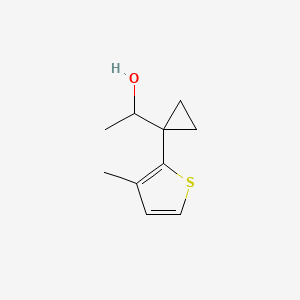
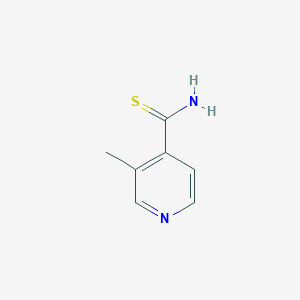
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
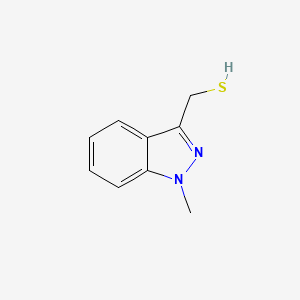
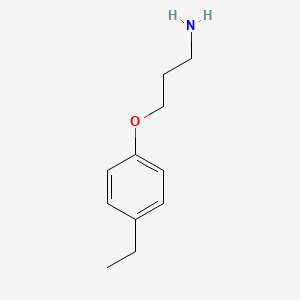

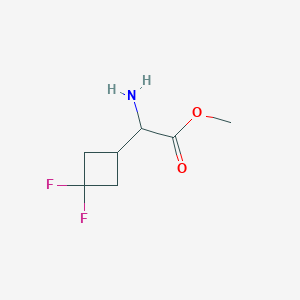

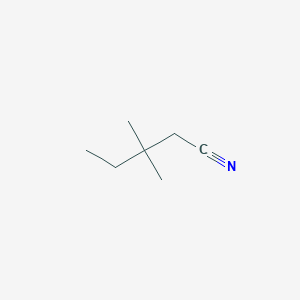
![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)
